molecular formula C37H70N2O12 B1671069 Erythromycylamine CAS No. 26116-56-3

Erythromycylamine

カタログ番号 B1671069
CAS番号: 26116-56-3
分子量: 735 g/mol
InChIキー: XCLJRCAJSCMIND-JCTYMORFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erythromycylamine is a macrolide antibiotic . It has antibacterial activity against most Gram-positive cocci and M. catarrhalis .


Synthesis Analysis

Erythromycylamine is synthesized by the condensation of 9 (S)-erythromycylamine with 2-(2-methoxyethoxy)-acetaldehyde . The synthesis of erythromycins, including erythromycylamine, has been a significant synthetic target in the past, and modern synthetic organic chemistry has evolved to address these challenges with new, improved strategies and methods .


Molecular Structure Analysis

The molecular formula of Erythromycylamine is C37H70N2O12 . The Erythromycylamine molecule contains a total of 123 bond(s). There are 53 non-H bond(s), 1 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 5 hydroxyl group(s), 3 secondary alcohol(s), 2 tertiary alcohol(s), and 5 ether(s) .


Chemical Reactions Analysis

While specific chemical reactions involving Erythromycylamine are not detailed in the search results, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .


Physical And Chemical Properties Analysis

The physical and chemical properties of Erythromycylamine include a molecular weight of 734.96, and a molecular formula of C37H70N2O12 . More detailed properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, and Molar Volume are not available in the search results .

科学的研究の応用

Ecological Risk Assessment

Erythromycylamine has been studied for its ecological impact, particularly in aquatic environments. Research has indicated that it poses low to high levels of risk to aquatic organisms, making its monitoring and management crucial in environmental protection efforts .

Bioequivalence Studies

In the pharmaceutical industry, erythromycylamine is analyzed in human plasma to assess the bioequivalence of drugs like dirithromycin enteric-coated tablets. This involves advanced techniques like liquid chromatography-tandem mass spectrometry .

Antibiotic Synthesis

Erythromycylamine is a key precursor in the synthesis of macrolide antibiotics such as dirithromycin. Computational methods have been used to gain insight into the condensation mechanism involved in this process .

Fragmentation Pattern Analysis

The study of erythromycylamine also includes understanding its fragmentation pattern which is crucial for analytical methods in chemistry and pharmacology .

Carryover Effect Investigation

Research involving erythromycylamine often investigates the carryover effect, which is an important factor in ensuring the accuracy and reliability of analytical measurements in various studies .

作用機序

Target of Action

Erythromycylamine, a macrolide antibiotic, primarily targets the 50S ribosomal subunits of susceptible microorganisms . The ribosome is a crucial component in the protein synthesis machinery of bacteria, playing a pivotal role in the growth and survival of the organism.

Mode of Action

Erythromycylamine exerts its antimicrobial activity by binding to the 50S ribosomal subunits of susceptible microorganisms . This binding inhibits protein synthesis, thereby preventing the growth and multiplication of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Erythromycylamine is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunits, Erythromycylamine disrupts the normal sequence of events in this pathway, leading to the inhibition of protein synthesis and ultimately, bacterial growth .

Pharmacokinetics

Erythromycylamine is a pro-drug of dirithromycin, which is converted non-enzymatically during intestinal absorption into Erythromycylamine . It has a significantly higher mean residence time (21 hours) than erythromycin (5.5 hours) . Erythromycylamine also accumulates significantly more in polymorphonuclear leukocytes (PMN) than erythromycin . The primary route of elimination of Erythromycylamine is faecal/hepatic .

Result of Action

The result of Erythromycylamine’s action is the inhibition of bacterial growth and multiplication . By disrupting protein synthesis, Erythromycylamine prevents the bacteria from producing essential proteins, which are necessary for their growth and survival .

Action Environment

The action of Erythromycylamine can be influenced by various environmental factors. For instance, in aquatic environments, Erythromycylamine has been identified as a priority antibiotic due to its persistence and potential ecological risk

Safety and Hazards

Erythromycylamine is classified as having acute toxicity, oral (Category 4), H302 according to one safety data sheet . Another safety data sheet indicates that it is not classified as dangerous goods but is an environmentally hazardous substance .

将来の方向性

While specific future directions for Erythromycylamine are not detailed in the search results, it’s worth noting that ongoing research into novel approaches for antibiotic management provides hope for reducing the devastating effect of diseases in the future .

特性

IUPAC Name

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLJRCAJSCMIND-JCTYMORFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180750
Record name Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9S)-9-Amino-9-deoxoerythromycin

CAS RN

26116-56-3
Record name Erythromycylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26116-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9(S)-Erythromycylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026116563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9S)-9-amino-9-deoxyerythromycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9(S)-ERYTHROMYCYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9KV1OMA4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycylamine
Reactant of Route 2
Erythromycylamine
Reactant of Route 3
Erythromycylamine
Reactant of Route 4
Erythromycylamine
Reactant of Route 5
Erythromycylamine
Reactant of Route 6
Erythromycylamine

Q & A

Q1: What is the primary mechanism of action of erythromycylamine?

A1: Erythromycylamine, like other macrolide antibiotics, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. [, ]

Q2: How does erythromycylamine's interaction with ribosomes differ from that of other macrolides?

A2: While sharing a common binding site on the ribosome, subtle variations exist in the interactions of different macrolides. Erythromycylamine and RU69874, for instance, interact with domain II nucleotide U790 of the 23S rRNA, a feature not observed with all macrolides. This highlights the fine-tuning in binding interactions within the ribosomal tunnel. []

Q3: Can erythromycylamine influence neutrophil degranulation?

A4: Yes, erythromycylamine, along with dirithromycin, has been shown to induce the release of intragranular enzymes like lysozyme, lactoferrin, and beta-glucuronidase from human neutrophils. This suggests that these macrolides accumulate within neutrophil granules and subsequently trigger degranulation. [, ]

Q4: What is the molecular formula and weight of erythromycylamine?

A5: The molecular formula of erythromycylamine is C37H67NO12, and its molecular weight is 733.93 g/mol. [, , ]

Q5: How do structural modifications of erythromycylamine affect its antimicrobial activity?

A6: Studies on 9-N-alkyl derivatives of erythromycylamine reveal a relationship between structure and activity. For example, the 9-N-(1-propyl) derivative, LY281389, exhibited superior antimicrobial efficacy compared to erythromycylamine. These findings highlight the impact of even minor structural alterations on biological activity. [, , ]

Q6: Do structural changes influence erythromycylamine's interaction with cytochrome P450 enzymes?

A7: Research suggests that dirithromycin, a prodrug of erythromycylamine, exhibits lower affinity for cytochrome P450 3A (CYP3A) compared to other macrolides like erythromycin. This reduced interaction potential may translate to fewer drug interactions clinically. [, ]

Q7: What is the bioavailability of erythromycylamine?

A8: Erythromycylamine, as the active metabolite of dirithromycin, exhibits low oral bioavailability, estimated to be around 10%. This is attributed to rapid tissue distribution and hepatic metabolism. [, , ]

Q8: How is erythromycylamine distributed in the body?

A9: Erythromycylamine demonstrates a propensity for tissue accumulation, achieving significantly higher concentrations in tissues compared to plasma. This is particularly evident in organs like the lungs, tonsils, and prostate. [, , ]

Q9: What is the primary route of elimination for erythromycylamine?

A10: The primary route of elimination for erythromycylamine is hepatic/fecal. Approximately 80-90% of the administered dose is excreted in feces, indicating significant biliary excretion. []

Q10: How does erythromycylamine's in vitro activity compare to that of dirithromycin and erythromycin?

A11: In vitro studies demonstrate that dirithromycin, erythromycylamine, and erythromycin exhibit similar antimicrobial activity against a range of bacteria, including gram-positive cocci, Haemophilus influenzae, and Moraxella catarrhalis. []

Q11: Has the efficacy of erythromycylamine been evaluated in animal models of infection?

A12: Yes, studies in mice have shown that 9-N-alkyl derivatives of erythromycylamine, particularly LY281389, possess excellent in vivo efficacy against experimental infections. This highlights the therapeutic potential of these compounds. [, ]

Q12: What analytical techniques are commonly employed for the quantification of erythromycylamine in biological samples?

A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is frequently used for the sensitive and specific determination of erythromycylamine levels in plasma. This technique offers high selectivity and accuracy for pharmacokinetic studies. [, , ]

Q13: How stable is erythromycylamine under different conditions?

A14: Erythromycylamine, like other macrolides, can undergo degradation under acidic conditions. This instability necessitates careful consideration during formulation and storage. []

Q14: What strategies can be employed to improve the stability or bioavailability of erythromycylamine?

A15: Developing stable, buffered, and concentrated solutions of erythromycylamine can enhance its local tolerability. Additionally, utilizing enteric-coated formulations can protect the drug from degradation in the stomach, potentially improving its bioavailability. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。